molecular formula C26H20BrN3OS B300936 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B300936
M. Wt: 502.4 g/mol
InChI Key: CMHOAWPOSSWDKR-HOOGSHDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential medicinal properties. This compound belongs to the thiazolidinone class of compounds and has been shown to possess several biological activities.

Mechanism of Action

The mechanism of action of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and proteins.
Biochemical and Physiological Effects:
Studies have shown that 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one can inhibit the growth of various bacterial and fungal strains. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its broad spectrum antimicrobial activity. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the use of this compound in various applications.

Future Directions

1. Investigate the potential of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one as a novel anticancer agent.
2. Study the mechanism of action of this compound to optimize its use in various applications.
3. Investigate the potential of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one as an anti-inflammatory agent.
4. Investigate the potential of this compound as a lead compound for the development of new antimicrobial agents.
5. Study the pharmacokinetics of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one to optimize its use in clinical applications.

Synthesis Methods

The synthesis of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 4-bromoaniline and benzyl indole-3-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product.

Scientific Research Applications

Several studies have been conducted to investigate the potential medicinal properties of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one. This compound has been shown to possess antimicrobial, anti-inflammatory, and anticancer activities.

properties

Product Name

5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C26H20BrN3OS

Molecular Weight

502.4 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-bromophenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H20BrN3OS/c1-29-25(31)24(32-26(29)28-21-13-11-20(27)12-14-21)15-19-17-30(16-18-7-3-2-4-8-18)23-10-6-5-9-22(19)23/h2-15,17H,16H2,1H3/b24-15-,28-26?

InChI Key

CMHOAWPOSSWDKR-HOOGSHDOSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/SC1=NC5=CC=C(C=C5)Br

SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)SC1=NC5=CC=C(C=C5)Br

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)SC1=NC5=CC=C(C=C5)Br

Origin of Product

United States

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